The compound [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a pentan-3-yl group and a methanamine moiety, along with two hydrochloride ions indicating its salt form. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.
This compound can be classified as an organic compound since it contains carbon atoms covalently bonded to hydrogen and other elements (nitrogen and chlorine) in a defined structure. Organic compounds are typically derived from natural sources or synthesized in laboratories, and they can be further categorized based on their functional groups, such as amines in this case.
The synthesis of [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride typically involves multi-step organic reactions, including:
The molecular formula for [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride can be represented as . Its structure consists of:
The molecular weight is approximately 267.23 g/mol. The compound's structural representation can be visualized using molecular modeling software or drawing tools that illustrate bond angles and lengths.
The compound may undergo various chemical reactions typical for amines and piperidine derivatives:
Reactions should be performed under controlled conditions to prevent side reactions, and products should be characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
While specific mechanisms may vary based on biological targets, compounds like [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride often act on neurotransmitter systems. For instance:
Understanding its mechanism requires detailed pharmacological studies, including receptor binding assays and behavioral tests in animal models.
This compound may have potential applications in:
The synthesis of [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride follows a convergent strategy involving sequential carbon-nitrogen bond formations. The primary pathway commences with N-alkylation of piperidin-4-one hydrochloride with 3-pentanone under reductive amination conditions, forming the 1-(pentan-3-yl)piperidin-4-one intermediate as the pivotal scaffold [1]. This ketone intermediate subsequently undergoes a second reductive amination step, typically employing sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of ammonium acetate or benzylamine, to introduce the aminomethyl functionality [5]. Alternatively, the Gabriel synthesis represents a significant auxiliary pathway, where 1-(pentan-3-yl)piperidin-4-ylmethanol is activated via mesylation or tosylation followed by nucleophilic displacement with potassium phthalimide. Subsequent hydrazinolysis liberates the primary amine, which is then converted to the stable dihydrochloride salt through treatment with hydrochloric acid in ethereal solvents [5] [8].
Table 1: Synthetic Routes to [1-(Pentan-3-yl)piperidin-4-yl]methanamine Core
Synthetic Step | Reagents/Conditions | Key Intermediate | Reported Yield Range |
---|---|---|---|
Reductive Amination 1 | 3-Pentanone, NaBH₃CN/AcOH, MeOH, RT, 24h | 1-(Pentan-3-yl)piperidin-4-one | 65-78% |
Reductive Amination 2 | NH₄OAc, NaBH(OAc)₃, DCE, RT, 12h | [1-(Pentan-3-yl)piperidin-4-yl]methanamine | 45-62% |
Gabriel Alternative | 1. MsCl/Et₃N/CH₂Cl₂; 2. KPhth/DMF; 3. N₂H₄/EtOH | 4-(Phthalimidomethyl)piperidine | 58% (over 3 steps) |
Critical parameters influencing yield and purity include strict control of reaction stoichiometry during the reductive aminations, maintenance of optimal pH (particularly for borohydride reductions), and rigorous exclusion of moisture during salt formation [1] [5]. The dihydrochloride salt formation is typically achieved by bubbling hydrogen chloride gas through a cold anhydrous ethereal solution of the free base, yielding a crystalline solid suitable for pharmaceutical applications [5].
The structural elucidation of synthetic intermediates is paramount for ensuring pathway fidelity and final product quality. The critical intermediate, 1-(pentan-3-yl)piperidin-4-one, manifests distinctive spectroscopic signatures: Infrared spectroscopy reveals a strong carbonyl stretch at 1715-1710 cm⁻¹, confirming the ketone functionality [5]. Nuclear Magnetic Resonance spectroscopy provides comprehensive characterization: ¹H NMR (CDCl₃) displays characteristic diastereotopic protons adjacent to the carbonyl at δ 2.45-2.35 (m, 4H, -N-CH₂-CH₂-C=O), alongside the methine proton of the pentan-3-yl group at δ 2.85 (sextet, J=6.8 Hz, 1H, N-CH), and methyl doublets at δ 1.05 (d, J=6.8 Hz, 6H, -CH(CH₃)₂) [1] [8].
The penultimate free base, [1-(pentan-3-yl)piperidin-4-yl]methanamine, exhibits diagnostic mass spectral data with an [M+H]⁺ peak at m/z 199.2172 (calculated for C₁₁H₂₄N₂: 199.2171) via high-resolution mass spectrometry, confirming molecular composition [6]. Its ¹³C NMR spectrum distinctly shows the aminomethyl carbon at δ 42.3, while the piperidine C-4 carbon appears at δ 52.8, and the chiral methine carbon resonates at δ 58.6 [8]. Crystallization of the dihydrochloride salt from ethanol/diethyl ether yields hygroscopic needles suitable for X-ray diffraction, confirming absolute configuration and salt stoichiometry [5]. Modern analytical protocols employ High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for intermediate purity assessment, typically requiring ≥97.0% purity before progression to subsequent synthetic steps [1].
The installation of the aminomethyl group via reductive amination presents significant optimization challenges due to competing side reactions and stereoelectronic factors. Systematic evaluation of reducing agents established sodium triacetoxyborohydride as superior to sodium cyanoborohydride, particularly regarding functional group tolerance and diminished cyanide byproduct formation [5]. Solvent optimization revealed dichloroethane (DCE) as optimal, providing 72% isolated yield of the target amine versus 58% in methanol and 63% in tetrahydrofuran, attributable to enhanced iminium ion stability and reduced reducing agent decomposition [1] [5].
Table 2: Reductive Amination Optimization Parameters
Variable | Condition Screened | Optimal Condition | Impact on Yield |
---|---|---|---|
Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, STAB-H | NaBH(OAc)₃ | Increased 18% |
Solvent | MeOH, THF, CH₂Cl₂, DCE, Toluene | DCE | Increased 14% |
Ammonia Source | NH₄OAc, NH₄Cl, NH₄OH, BnNH₂, NH₃(g) | NH₄OAc | Increased 22% |
Concentration (M) | 0.1, 0.25, 0.5, 1.0 | 0.25 | Increased 9% |
Temperature (°C) | -20, 0, 25, 40 | 25 (RT) | Optimal balance |
Critical breakthroughs emerged through in situ imine trapping strategies utilizing molecular sieves (3Å) to shift equilibrium toward imine formation, thereby enhancing reaction kinetics [5]. Byproduct analysis identified N-alkylated dimers and reduction of the ketone to the corresponding alcohol as primary impurities. These were minimized through controlled addition rates of the reducing agent (≤0.5 equiv/h) and maintenance of reaction pH between 6-7 using acetic acid as a buffer [1]. Catalyst screening revealed that titanium(IV) isopropoxide (0.5-1.0 mol%) significantly accelerates imine formation without racemization, particularly beneficial for asymmetric synthesis of the chiral pentan-3-yl moiety [5]. Modern optimization employs Design of Experiments (DoE) methodologies to model complex parameter interactions, achieving yields exceeding 85% in laboratory-scale reactions under optimized conditions [1].
Strategic protection-deprotection sequences are indispensable for achieving regioselective functionalization of the piperidine nitrogen versus the primary amine. The tert-butoxycarbonyl (Boc) group demonstrates exceptional utility due to its orthogonal stability during aminomethyl installation and facile removal under acidic conditions compatible with the dihydrochloride salt formation [3] [5]. The canonical protection sequence commences with Boc anhydride protection of piperidin-4-one, followed by reductive amination with 3-pentanone. Subsequent deprotection (TFA/CH₂Cl₂) liberates the secondary amine prior to the final reductive amination for primary amine introduction [5].
Table 3: Protecting Group Strategies in Piperidine Functionalization
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with Amine Synthesis | Reported Yield |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP, CH₃CN | TFA/CH₂Cl₂ (1:1), 0°C→RT, 1h | Excellent | 89% over 3 steps |
Cbz | Cbz-Cl, NaOH, H₂O/Et₂O | H₂, Pd/C, MeOH, 3 bar, 3h | Moderate (hydrogenation sensitivity) | 76% over 3 steps |
Fmoc | Fmoc-OSu, Na₂CO₃, Dioxane/H₂O | Piperidine/DMF (1:4), 30 min | Poor (base sensitivity) | <50% |
Benzyl | BnBr, K₂CO₃, CH₃CN | H₂, Pd(OH)₂/C, MeOH, 50 psi, 5h | Moderate (hydrogenation sensitivity) | 81% over 3 steps |
Carbobenzyloxy (Cbz) protection offers a viable alternative, particularly when hydrogenation infrastructure exists, though its application is limited by potential over-reduction of the ketone intermediate [3]. Benzyl protection exhibits robustness during nucleophilic substitutions but necessitates stringent purification post-deprotection to eliminate palladium residues below 10 ppm [5]. Computational modeling reveals that steric bulk of protecting groups significantly influences the diastereoselectivity of the subsequent reductive amination at the prochiral center of 3-pentanone, with Boc providing a 5:1 diastereomeric ratio versus 3:1 for the less bulky acetyl group [5] [8]. Modern approaches increasingly leverage acid-labile tert-butyldimethylsilyl (TBDMS) protection for the aminomethyl precursor alcohol, enabling sequential deprotection-amination sequences without intermediary purification [1].
Transitioning laboratory synthesis of [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride to industrial production presents multifaceted engineering and chemical challenges. Foremost among these is the exothermic nature of the reductive amination steps, requiring specialized reactor designs for safe heat dissipation during scale-up. Adiabatic reaction calorimetry studies reveal a total reaction energy of -285 kJ/mol for the second reductive amination, necessitating jacketed reactors with controlled addition funnels and external cooling loops to maintain temperatures below 30°C in multi-kilogram batches [1]. Catalyst poisoning emerges as a critical limitation, particularly from trace metals in starting materials which deactivate heterogeneous catalysts during hydrogenation-dependent pathways. Implementing chelating resins (Chelex® 100) in solvent purification systems reduces palladium catalyst loading from 5 mol% to 0.5 mol% while maintaining deprotection efficiency [3] [5].
Purification represents the most significant bottleneck, with traditional silica gel chromatography becoming prohibitively expensive above 1 kg scale. Industrial solutions employ continuous flow crystallization technologies exploiting the differential solubility of the free base (high solubility in ethyl acetate) versus the dihydrochloride salt (insoluble in diisopropyl ether) [1]. Process Analytical Technology (PAT) tools, including in-line Fourier Transform Infrared spectroscopy and Focused Beam Reflectance Measurement probes, enable real-time monitoring of critical quality attributes during salt formation. These technologies reduce batch rejection rates from 15% to <2% through immediate adjustment of supersaturation levels [5]. Solvent selection profoundly impacts environmental metrics: Life Cycle Assessment demonstrates that substituting tetrahydrofuran with 2-methyltetrahydrofuran in extraction steps reduces the Process Mass Intensity from 287 kg/kg to 132 kg/kg while maintaining yield and purity specifications [1]. The implementation of continuous flow hydrogenation reactors for reductive amination steps has demonstrated a 40% reduction in processing time and a 25% increase in overall yield compared to batch processes at pilot plant scale (50 kg batches) [3] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: